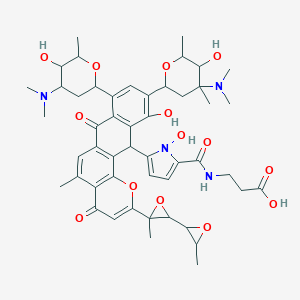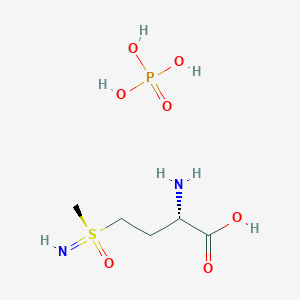
L-(+)-Mandelic acid calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(+)-Mandelic acid calcium salt is a chiral compound that has been widely used in scientific research. It is a calcium salt of L-(+)-mandelic acid, which is a naturally occurring compound found in almonds and other nuts. This compound has been used in the synthesis of various pharmaceuticals and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of L-(+)-Mandelic acid calcium salt is not well understood. However, it has been suggested that this compound acts as a chiral catalyst in various chemical reactions. It has also been proposed that L-(+)-Mandelic acid calcium salt may interact with biological molecules, such as enzymes and receptors, in a stereoselective manner.
Biochemical and Physiological Effects:
L-(+)-Mandelic acid calcium salt has been found to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity and to inhibit the growth of various cancer cells. Moreover, this compound has been found to have antibacterial and antifungal properties. L-(+)-Mandelic acid calcium salt has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-(+)-Mandelic acid calcium salt in lab experiments are numerous. This compound is readily available and can be easily synthesized. Moreover, L-(+)-Mandelic acid calcium salt is a chiral compound, which makes it useful in the synthesis of various pharmaceuticals and in the separation of enantiomers. However, there are also some limitations associated with the use of L-(+)-Mandelic acid calcium salt in lab experiments. For example, this compound may exhibit toxicity at high concentrations, and its solubility may be limited in certain solvents.
Orientations Futures
There are several future directions for the research on L-(+)-Mandelic acid calcium salt. One potential direction is the development of new synthetic methods for the preparation of this compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Moreover, the use of L-(+)-Mandelic acid calcium salt in the preparation of chiral stationary phases for HPLC may also be further explored. Additionally, the mechanism of action of L-(+)-Mandelic acid calcium salt needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
L-(+)-Mandelic acid calcium salt is a chiral compound that has been widely used in scientific research. It has been used in the synthesis of various pharmaceuticals and has been found to have several biochemical and physiological effects. This compound has also been used as a resolving agent for the separation of enantiomers and in the preparation of chiral stationary phases for HPLC. The future directions for the research on L-(+)-Mandelic acid calcium salt include the development of new synthetic methods, investigation of its potential as a therapeutic agent, and further elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of L-(+)-Mandelic acid calcium salt involves the reaction between L-(+)-mandelic acid and calcium hydroxide. The reaction takes place in an aqueous solution and results in the formation of L-(+)-Mandelic acid calcium salt. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
L-(+)-Mandelic acid calcium salt has been used in various scientific research applications. It has been used as a chiral auxiliary in the synthesis of various pharmaceuticals, including antihistamines, antibiotics, and anticancer agents. This compound has also been used as a resolving agent for the separation of enantiomers. Moreover, L-(+)-Mandelic acid calcium salt has been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
19944-53-7 |
|---|---|
Nom du produit |
L-(+)-Mandelic acid calcium salt |
Formule moléculaire |
C16H14CaO6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
calcium;2-hydroxy-2-phenylacetate;(2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2/t7-;;/m0../s1 |
Clé InChI |
GCXSYHGQGJCRRW-KLXURFKVSA-L |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2] |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2] |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2] |
Synonymes |
L-(+)-CALCIUMMANDELATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)








